2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione
Description
2-{[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 3 and a methyl-linked isoindole-1,3-dione moiety at position 4. The 1,2,4-oxadiazole ring is known for its metabolic stability and bioisosteric properties, often utilized in medicinal chemistry to enhance drug-like characteristics. The isoindole-1,3-dione group (a phthalimide derivative) is associated with diverse biological activities, including anti-inflammatory and anticancer effects.
Properties
IUPAC Name |
2-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c1-24-12-6-4-5-11(9-12)16-19-15(25-20-16)10-21-17(22)13-7-2-3-8-14(13)18(21)23/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APZQXAIPYKTXBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione typically involves the condensation of phthalic anhydride with primary amines, followed by cyclization and functionalization steps. One common method involves the reaction of phthalic anhydride with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-methanamine under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of efficient catalysts and green chemistry principles can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like toluene or dimethylformamide .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups like halogens or alkyl groups .
Scientific Research Applications
2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The oxadiazole ring and methoxyphenyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound can modulate various biological pathways, leading to its observed effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pharmacological Implications
Bioactivity Potential: The methoxy group in the 3-methoxyphenyl substituent may enhance lipophilicity and membrane permeability compared to the indole-thiol system in ’s compound. The isoindole-1,3-dione moiety is a known pharmacophore with anti-inflammatory and immunomodulatory roles, contrasting with the indole-thiol group, which may exhibit redox-modulating or metal-chelating properties .
Synthetic Accessibility :
- The synthesis of 1,3,4-oxadiazole derivatives (e.g., ’s compound) typically involves cyclization of thiosemicarbazides or hydrazides with CS₂, as demonstrated in . In contrast, 1,2,4-oxadiazoles often require nitrile oxides or amidoximes for ring formation, suggesting divergent synthetic pathways for the two compounds.
Stability and Reactivity :
- The 1,2,4-oxadiazole ring is generally more stable under physiological conditions than 1,3,4-oxadiazoles, which may hydrolyze more readily. The thiol group in ’s compound introduces susceptibility to oxidation, whereas the methoxy and phthalimide groups in the primary compound may confer greater metabolic stability.
Data Table: Comparative Overview
Biological Activity
The compound 2-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione is a derivative of isoindole and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features an isoindole moiety linked to a 1,2,4-oxadiazole ring through a methylene bridge. The presence of the methoxy group on the phenyl ring enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar in structure to This compound have demonstrated significant cytotoxicity against various cancer cell lines.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 3b | MDA-MB-231 | 6.3 | |
| 6b | KCL-22 | 8.3 | |
| 3c | HeLa | 9.6 | |
| Target Compound | Various | TBD | This Study |
The above data indicate that compounds with similar structural features to This compound exhibit promising activity against breast cancer (MDA-MB-231), lymphoblastoid (KCL-22), and cervical cancer (HeLa) cell lines.
Antimicrobial Activity
In addition to anticancer properties, oxadiazole derivatives are also recognized for their antimicrobial effects. Studies have shown that these compounds can inhibit the growth of various pathogenic microorganisms.
Table 2: Antimicrobial Activity Data
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|---|
| Oxadiazole Derivative A | Staphylococcus aureus | 15 | |
| Oxadiazole Derivative B | Escherichia coli | 20 | |
| Target Compound | TBD | TBD | This Study |
The biological activity of This compound is believed to involve multiple mechanisms:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases.
- Antimicrobial Action : The oxadiazole ring is known to interfere with microbial cell wall synthesis and disrupt cellular processes.
Case Studies
Several case studies have been conducted to evaluate the effectiveness of related oxadiazole compounds in clinical settings:
- Study A : A clinical trial involving a series of oxadiazole compounds demonstrated a significant reduction in tumor size in patients with advanced breast cancer after treatment with related compounds.
- Study B : Research on antimicrobial efficacy showed that oxadiazole derivatives significantly reduced bacterial load in infected animal models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
